2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a nicotinonitrile moiety, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can be used to modify the nitrile group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield piperidinones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential use in the development of pharmaceuticals, particularly those targeting neurological conditions.
Mechanism of Action
The mechanism of action of 2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine and nicotinonitrile moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidinones and spiropiperidines share structural similarities with 2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile.
Nicotinonitrile Derivatives: Other nicotinonitrile compounds may exhibit similar chemical reactivity and biological activity.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-23(2)17-7-3-5-15(13-17)20(25)24-11-8-18(9-12-24)26-19-16(14-21)6-4-10-22-19/h3-7,10,13,18H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPZJOJLIULEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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